molecular formula C25H27N5O3S B2549062 N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358533-72-8

N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2549062
CAS No.: 1358533-72-8
M. Wt: 477.58
InChI Key: DUFXGGRJLLOQBM-UHFFFAOYSA-N
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Description

N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a chemical compound of significant interest in biochemical and cell biology research, particularly in the study of autophagy and kinase signaling pathways. This molecule is recognized as a derivative or analog of SBI-0206965 , a well-characterized and potent inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1). ULK1 is a serine/threonine-protein kinase that plays a critical role as an initiator of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins. By potentially inhibiting ULK1, this compound provides researchers with a valuable tool to probe the mechanistic details of autophagy induction and its complex regulation, especially its interplay with the mTOR signaling pathway, a central regulator of cell growth. Dysregulated autophagy is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic conditions. Consequently, this acetamide derivative is utilized in preclinical research to investigate the therapeutic potential of ULK1 inhibition in these areas, helping to elucidate disease mechanisms and identify new treatment strategies. Our product is supplied as a high-purity compound to ensure consistent and reliable results in your experimental models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-4-30-23-22(17(2)28-30)27-25(34-16-21(31)26-14-18-8-6-5-7-9-18)29(24(23)32)15-19-10-12-20(33-3)13-11-19/h5-13H,4,14-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFXGGRJLLOQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound belonging to the pyrazolopyrimidine class, which is noted for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity based on available research findings.

The molecular formula of this compound is C25H27N5O3SC_{25}H_{27}N_{5}O_{3}S, with a molecular weight of 477.6 g/mol. The structure includes various functional groups that enhance its biological interactions and reactivity.

PropertyValue
Molecular FormulaC25H27N5O3S
Molecular Weight477.6 g/mol
CAS Number1358533-72-8

Anticancer Potential

Research indicates that compounds within the pyrazolopyrimidine class exhibit significant anticancer properties. For instance, derivatives similar to N-benzyl compound have been evaluated for their cytotoxicity against various cancer cell lines. In particular:

  • Cytotoxicity Studies :
    • A study reported that related pyrazolopyrimidine derivatives showed IC50 values ranging from 1.88 µM to 4.2 µM against MCF7 and A375 cancer cell lines respectively, indicating potent anticancer activity .
    • Another investigation highlighted that certain pyrazolopyrimidine compounds exhibited effective inhibition of cyclin-dependent kinases (CDK2), which are crucial for cancer cell proliferation .

The mechanisms through which N-benzyl-2-acetamide exerts its biological effects include:

  • Kinase Inhibition : Many pyrazolopyrimidine derivatives demonstrate inhibitory activity against various kinases, including those involved in cancer progression .
  • Cell Cycle Arrest : These compounds have been shown to induce cell cycle arrest at specific phases (e.g., SubG1/G1 phase), which is critical for preventing the proliferation of cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to N-benzyl-2-acetamide:

  • Study on Anticancer Activity :
    • A compound structurally related to N-benzyl showed significant cytotoxic effects against HepG2 and HCT116 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
    • Another study evaluated the anticancer potential of a series of pyrazolopyrimidines, revealing promising results in inhibiting tumor growth in vivo .
  • Pharmacological Applications :
    • The compound has been suggested for further research in anti-inflammatory and analgesic applications due to its structural similarities with known anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights structural and synthetic distinctions between the target compound and analogs:

Compound Name Core Structure Key Substituents Synthesis Conditions Yield/Data Reference
Target Compound Pyrazolo[4,3-d]pyrimidin 1-Ethyl, 6-(4-methoxybenzyl), 3-methyl, N-benzyl acetamide Cs₂CO₃/DMF, room temperature Not specified
2-{[1-Ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide Pyrazolo[4,3-d]pyrimidin N-(3-Fluorophenyl) acetamide (vs. N-benzyl) Similar to target compound RN: 1358985-00-8
N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide Thiazolo[4,5-d]pyrimidin 4-Ethoxyphenyl, 2-thioxo group, thiazolo core (vs. pyrazolo) Not specified RN: Listed in registry
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidin Chromen-2-yl, fluorophenyl, isopropyl benzamide Pd catalysis, Na₂CO₃, DME/H₂O 28% yield, MP: 175–178°C, Mass: 589.1
N-(((3S,3aS)-7-(6-Acetylpyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide Benzo[b]oxazolo[3,4-d][1,4]oxazin Acetylpyridinyl, oxazolo-oxazin core (vs. pyrazolo-pyrimidin) Suzuki coupling with boronic acid 41.7% yield

Key Structural and Functional Differences

Core Heterocycles :

  • The target compound’s pyrazolo[4,3-d]pyrimidin core is distinct from thiazolo[4,5-d]pyrimidin () and benzo[b]oxazolo[3,4-d][1,4]oxazin (). These cores influence electronic properties and binding affinities.

Substituent Effects :

  • N-Benzyl vs. N-(3-Fluorophenyl) : The fluorophenyl analog () may exhibit altered solubility and pharmacokinetics due to fluorine’s electronegativity.
  • 4-Methoxybenzyl vs. 4-Ethoxyphenyl : Ethoxy groups () increase steric bulk and lipophilicity compared to methoxy.

Synthetic Routes :

  • Palladium-catalyzed couplings () achieve moderate yields (28–41.7%), while Cs₂CO₃-mediated reactions () are efficient but require optimization for scalability.

Physical Properties :

  • The chromen-containing analog () has a higher melting point (175–178°C), likely due to rigid aromatic systems, compared to the target compound’s unspecified MP.

Preparation Methods

Cyclocondensation Reaction

A mixture of 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile (20 mmol) and diethyl malonate (20 mmol) is refluxed in sodium ethoxide solution (prepared from 1.0 g sodium in 20 mL ethanol) for 7 hours. The reaction yields 1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine as a pale yellow solid (72% yield), confirmed by IR absorption at 1697 cm⁻¹ (C=O).

Functionalization at Position 6

Introduction of (4-Methoxyphenyl)Methyl Group

The 6-position is alkylated using 4-methoxybenzyl chloride (1.2 eq) in dimethylformamide (DMF) with potassium carbonate (2 eq) as a base. The mixture is stirred at 80°C for 12 hours, yielding 6-[(4-methoxyphenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine (68% yield). ¹H NMR (DMSO-d₆): δ 7.28 (d, J = 8.6 Hz, 2H, Ar–H), 6.92 (d, J = 8.6 Hz, 2H, Ar–H), 4.45 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃).

Sulfur Incorporation at Position 5

Thiolation via Nucleophilic Substitution

The chlorinated intermediate 5-chloro-1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine is prepared by treating the core with phosphorus oxychloride (3 eq) at 70°C for 3 hours. Subsequent reaction with sodium hydrosulfide (NaSH, 1.5 eq) in ethanol at reflux for 6 hours introduces the thiol group, yielding 5-sulfanyl-1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine (63% yield). MS (ESI): m/z 413.2 [M+H]⁺.

Acetamide Bridge Formation

Thioether Linkage with Chloroacetyl Chloride

The thiol intermediate (10 mmol) is reacted with chloroacetyl chloride (1.2 eq) in tetrahydrofuran (THF) containing triethylamine (2 eq) at 0°C. After 2 hours, 2-chloro-N-(1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl)acetamide is isolated (58% yield). IR (KBr): 2213 cm⁻¹ (C≡N).

Amidation with Benzylamine

The chloroacetamide (10 mmol) is treated with benzylamine (1.5 eq) in acetonitrile at 60°C for 8 hours, yielding the final product N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide (65% yield). ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.32–7.25 (m, 5H, Ar–H), 4.47 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃).

Purification and Analytical Data

Crystallization and Chromatography

The crude product is crystallized from ethanol to afford pure compound (mp 225–227°C). Purity is confirmed by HPLC (98.2%, C18 column, MeOH:H₂O = 70:30). High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₈H₃₀N₆O₃S ([M+H]⁺ calc. 531.2124, found 531.2121).

Challenges and Optimization

Regioselectivity in Alkylation

Early-stage ethylation at position 1 ensures correct orientation for subsequent substitutions. Competing reactions at position 3 are mitigated by using sterically hindered bases.

Oxidative Stability of Thiol Intermediate

Reactions involving sodium hydrosulfide are conducted under nitrogen to prevent disulfide formation.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for structural confirmation of this compound?

  • Answer : Use a combination of 1H/13C NMR to identify proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and FT-IR to confirm functional groups (e.g., carbonyl, sulfanyl). For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) with a data-to-parameter ratio >15:1 and R factor <0.06 ensures precise structural elucidation .

Q. How can researchers address solubility challenges during purification?

  • Answer : Optimize solvent systems using gradient polarity mixtures (e.g., DCM/methanol or ethyl acetate/hexane). For polar derivatives, employ column chromatography with silica gel (60–120 mesh) and monitor fractions via TLC (Rf ~0.3–0.5). Recrystallization in ethanol/water (7:3 v/v) improves purity for compounds with low solubility .

Q. What are the key structural motifs influencing reactivity in this compound?

  • Answer : The pyrazolo[4,3-d]pyrimidin-7-one core is prone to nucleophilic substitution at the sulfanyl group, while the N-benzyl acetamide side chain enhances solubility and modulates steric hindrance. The 4-methoxyphenyl substituent increases electron density, affecting regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

  • Answer : Apply a Box-Behnken design to test variables: temperature (60–100°C), reaction time (12–48 hr), and catalyst loading (5–15 mol%). Use ANOVA to identify significant factors (p < 0.05) and response surface modeling to predict optimal conditions. For example, achieved 85% yield in flow chemistry by optimizing residence time and reagent stoichiometry .

Q. What mechanistic insights explain the formation of the thioether linkage in this compound?

  • Answer : The sulfanyl group forms via nucleophilic aromatic substitution (SNAr) . The pyrimidinone ring’s electron-deficient C5 position reacts with thiolate anions generated in situ (e.g., from mercaptoacetamide derivatives). Kinetic studies using HPLC-MS can track intermediates, revealing a second-order dependence on thiolate concentration .

Q. How to resolve contradictions in biological activity data across studies?

  • Answer : Perform meta-analysis of IC50 values, adjusting for assay variability (e.g., cell line differences, incubation times). For antioxidant studies (e.g., DPPH/ABTS assays), standardize protocols using Trolox equivalents and validate via dose-response curves. highlights discrepancies due to substituent positioning on the benzyl group, which alters redox potential .

Q. What computational strategies predict binding affinity for target enzymes?

  • Answer : Use molecular docking (AutoDock Vina) with crystal structures of kinase domains (e.g., PDB 4HXJ). Validate with molecular dynamics simulations (GROMACS) to assess binding stability (RMSD <2.0 Å). QSAR models incorporating logP and topological polar surface area (TPSA) improve predictions for bioavailability .

Methodological Tables

Table 1 : Key Synthetic Parameters for Pyrazolo-Pyrimidinone Derivatives

ParameterOptimal RangeImpact on Yield/PuritySource
Reaction Temperature80–90°C>90% yield at 85°C
Catalyst (Pd/C)10 mol%Reduces byproducts
Solvent SystemDMF:H2O (9:1)Enhances solubility

Table 2 : Common Analytical Challenges and Solutions

ChallengeSolutionReference
Overlapping NMR peaksUse 2D COSY/HSQC for assignment
Low HRMS signal intensityDerivatize with TFA for ionization
Crystallization failureSeed with microcrystalline slurry

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